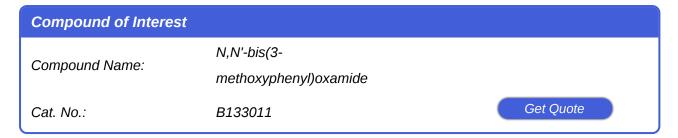


Technical Guide: Spectroscopic and Synthetic Profile of N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical profile for **N,N'-bis(3-methoxyphenyl)oxamide**. As of the latest literature search, detailed experimental spectroscopic data and a specific published synthesis protocol for this compound are not readily available. The data and protocols presented herein are based on established principles of organic chemistry and spectroscopy of analogous compounds and serve as a predictive quide for researchers.

Introduction

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxamide derivative. The oxamide functional group is a key structural motif in medicinal chemistry and materials science, known for its hydrogen bonding capabilities and rigidifying effect on molecular structures. The presence of the 3-methoxyphenyl substituents is expected to influence the compound's solubility, electronic properties, and potential biological activity. This guide provides a predicted spectroscopic profile and a general, robust protocol for the synthesis and characterization of this compound.

Chemical Structure and Properties

• IUPAC Name: N,N'-bis(3-methoxyphenyl)oxamide[1]



Molecular Formula: C₁₆H₁₆N₂O₄[1]

• Molecular Weight: 300.31 g/mol [1]

• CAS Number: 60169-98-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N,N'-bis(3-methoxyphenyl)oxamide**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	S	2H	N-H (amide)
~7.2 - 7.4	t	2H	Ar-H
~7.0 - 7.2	m	4H	Ar-H
~6.7 - 6.9	dd	2H	Ar-H
~3.8	S	6H	O-CH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Assignment
~160	C=O (amide)
~159	Ar-C (C-OCH ₃)
~140	Ar-C (C-N)
~129	Ar-CH
~111	Ar-CH
~108	Ar-CH
~104	Ar-CH
~55	O-CH₃

Solvent: DMSO-d6

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)	Assignment
~3300	N-H Stretch
~3050	Aromatic C-H Stretch
~2950, ~2850	Aliphatic C-H Stretch (CH₃)
~1670	C=O Stretch (Amide I)
~1590, ~1490	Aromatic C=C Stretch
~1540	N-H Bend (Amide II)
~1250	Ar-O-C Asymmetric Stretch
~1040	Ar-O-C Symmetric Stretch

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data



m/z	Assignment
300.11	[M] ⁺ (Molecular Ion)
178.07	[M - C ₈ H ₇ NO ₂] ⁺
150.05	[M - C ₉ H ₈ NO ₃] ⁺
123.06	[C7H7O2] ⁺
108.04	[C ₆ H ₆ O] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following section details a generalized yet robust experimental protocol for the synthesis and characterization of **N,N'-bis(3-methoxyphenyl)oxamide**.

Synthesis of N,N'-bis(3-methoxyphenyl)oxamide

This procedure is adapted from standard methods for the synthesis of N,N'-disubstituted oxamides.

Materials:

- 3-Methoxyaniline
- · Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate



Methanol

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield N,N'-bis(3-methoxyphenyl)oxamide as a solid.

Characterization

Melting Point:

• Determine the melting point of the purified product using a standard melting point apparatus.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSOd₆ or CDCl₃).
- Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

 Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

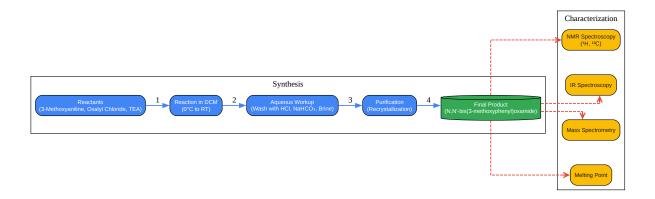
Mass Spectrometry (MS):

• Analyze the purified compound using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to confirm the molecular weight.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of N,N'-bis(3-methoxyphenyl)oxamide.





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Synthesis and Characterization Workflow

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References

- 1. N,N'-bis(3-methoxyphenyl)oxamide | C16H16N2O4 | CID 4367251 PubChem [pubchem.ncbi.nlm.nih.gov]
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